molecular formula C13H19NO4 B1592222 N-(2,4-Dimethoxybenzyl)glycine ethyl ester CAS No. 95218-34-1

N-(2,4-Dimethoxybenzyl)glycine ethyl ester

Cat. No. B1592222
CAS RN: 95218-34-1
M. Wt: 253.29 g/mol
InChI Key: HIYLMYJDQWBPLH-UHFFFAOYSA-N
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Description

“N-(2,4-Dimethoxybenzyl)glycine ethyl ester” is a chemical compound with the molecular formula C13H19NO4 . It has a molecular weight of 253.29 g/mol and a density of 1.091 g/cm^3 .


Physical And Chemical Properties Analysis

“N-(2,4-Dimethoxybenzyl)glycine ethyl ester” has a molecular weight of 253.29 g/mol and a density of 1.091 g/cm^3 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility were not available in the sources I found.

Scientific Research Applications

Synthesis and Characterization

  • Peptide Nucleic Acid Monomer Synthesis : A study by Wojciechowski & Hudson (2008) describes the synthesis of N-[2-(Fmoc)aminoethyl]glycine esters, related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester, used in the synthesis of peptide nucleic acid (PNA) monomers. These esters are important in forming mixed sequence PNA oligomers, demonstrating their utility in nucleic acid research (Wojciechowski & Hudson, 2008).

  • Crystal Structure Analysis : González-Cameno et al. (1998) investigated the crystal structures of similar compounds, highlighting the significance of such studies in understanding molecular conformations and their implications in broader chemical research (González-Cameno et al., 1998).

Medicinal Chemistry and Pharmacology

  • Antiproliferative Effects : Corry et al. (2009) explored N-ortho, meta, and para-(ferrocenyl)benzoyl dipeptide esters, which are structurally related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester. They examined their antiproliferative effects on lung cancer cells, highlighting the potential of such compounds in cancer research (Corry et al., 2009).

Material Science and Engineering

  • Ionic Liquids Synthesis : He et al. (2009) worked on slightly viscous N-alkyl-substituted glycine ester ionic liquids, showcasing their unique physical properties like lower viscosity compared to traditional heterocyclic ionic liquids. This research indicates the potential applications of N-(2,4-Dimethoxybenzyl)glycine ethyl ester derivatives in developing new materials (He et al., 2009).

Organic Chemistry

  • Novel Synthesis Routes : Hong et al. (2003) developed a novel synthesis route using N-benzylidene glycine ethyl ester, related to N-(2,4-Dimethoxybenzyl)glycine ethyl ester, to efficiently produce [2]pyrindines. This demonstrates the compound's role in facilitating new synthetic pathways in organic chemistry (Hong et al., 2003).

Bioorganic Chemistry

  • Glycosylation Processes : Kelly & Jensen (2001) utilized 2,4-Dimethoxybenzyl as an amide protecting group in the glycosylation process, indicating the potential applicationof N-(2,4-Dimethoxybenzyl)glycine ethyl ester in similar contexts. This research highlights its relevance in carbohydrate chemistry, particularly in the synthesis of complex sugars (Kelly & Jensen, 2001).

Organometallic Chemistry

  • Synthesis of Metal Complexes : Zahn, Polborn, & Beck (1991) discussed the addition of glycine ethyl ester to coordinated olefins, demonstrating the role of N-(2,4-Dimethoxybenzyl)glycine ethyl ester in the formation of organometallic complexes. This is significant for the development of novel metal-based catalysts and pharmaceutical agents (Zahn, Polborn, & Beck, 1991).

properties

IUPAC Name

ethyl 2-[(2,4-dimethoxyphenyl)methylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-18-13(15)9-14-8-10-5-6-11(16-2)7-12(10)17-3/h5-7,14H,4,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIYLMYJDQWBPLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNCC1=C(C=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601084
Record name Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxybenzyl)glycine ethyl ester

CAS RN

95218-34-1
Record name Ethyl N-[(2,4-dimethoxyphenyl)methyl]glycinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethoxy-benzaldehyde (50 g, 0.30 mole), glycine ethyl ester hydrochloride (44 g, 0.32 mole) and triethylamine (43.9 mL, 0.32 mole) in dichloroethane was stirred for one hour before sodium triacetoxyborohydride (100 g, 0.47 mole) was added in four portions. The mixture was stirred for three days before it was quenched with saturated sodium bicarbonate. The organic layer was extracted with 3N HCl (2×400 mL, 2.4 mole). The aqueous layers were combined, adjusted with solid sodium hydroxide (97.68 g, 2.4 mole) to pH=8 and extracted with ethyl acetate (500 mL). The ethyl acetate extract was washed with brine, dried over sodium sulfate, and concentrated. The residue was purified by flash column chromatography with a gradient of methanol and dichloromethane on silica gel (120 g) to give the title compound as a yellow oil (42.77 g) 1H NMR (CDCl3, 200 MHz): δ=7.11 (m, 1H), 6.41 (m, 2H), 4.15 (q, J=7.2 Hz, 2H), 3.81 (s, 3H), 3.80 (s, 3H), 3.74 (s, 2H), 3.37 (s, 2H), 1.27 (t, J=7.2 Hz, 3H).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
43.9 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
97.68 g
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
Y Iwata, N Maekawara, K Tanino… - Angewandte …, 2005 - Wiley Online Library
To overcome these difficulties, we designed the synthetic strategy as shown in Scheme 1. This strategy involves a key 2, 6-dioxabicyclononen-7-one intermediate 4 that would be …
Number of citations: 36 onlinelibrary.wiley.com
KM Lambert, AW Medley, AC Jackson… - … syntheses; an annual …, 2019 - ncbi.nlm.nih.gov
A 1-L three-necked, round-bottomed flask (24/40)(Note 2)(Figure 1) is equipped with a Teflon-coated, oval, magnetic stir bar (2 cm× 2 cm× 4 cm) and L-phenylalanine methyl ester …
Number of citations: 5 www.ncbi.nlm.nih.gov
R He, Y Lam - Journal of Combinatorial Chemistry, 2005 - ACS Publications
A first solid-phase route to 1,3-substituted xanthines has been developed using PS-MB-CHO resin. Cyclocondensation of the polymer-bound aminoimidazole with isocyanates followed …
Number of citations: 15 pubs.acs.org

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